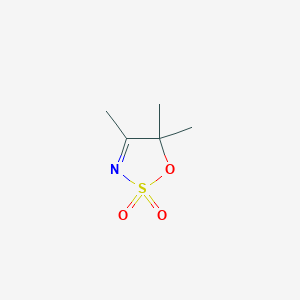
2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride is a chemical compound with the CAS number 2093980-11-9 . It has a molecular weight of 176.65 . The compound is stored at room temperature and is available in powder form . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N2O.ClH/c8-4-1-7(10)2-5-9-6-3-7;/h9-10H,1-3,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 176.65 .科学的研究の応用
Improved Synthesis and Radiolabeling Applications
An improved synthesis method for the precursor acetic acid-piperidine-4-yl ester, a derivative related to 2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride, was developed to facilitate the production of [11C]MP4A for PET studies of the acetylcholine neurotransmission system. This advancement allows for greater purity and yield, enhancing research capabilities in neurochemistry and pharmacology (Carpinelli et al., 2006).
Electrochemistry and Redox Chemistry
The study of TEMPOH derivatives in acetonitrile, a closely related research area, revisited the electrochemical behavior of these compounds. This research has implications for understanding and developing redox sequences and mechanisms in organic chemistry, potentially impacting synthesis strategies and the development of redox-active materials (Zhao et al., 2022).
Solvent Effects on Chemical Reactions
Research into the solvent effects on tautomeric equilibria and solvent modulation of hydroxyl radical reactivity highlights the significant role of acetonitrile in influencing chemical reactions. These studies provide valuable insights into solvent choice and its effects on reaction outcomes, essential for optimizing conditions in synthetic chemistry (Szafran et al., 1993); (Mitroka et al., 2010).
Applications in Organic Synthesis and Material Science
Further applications of related compounds in organic synthesis and material science include the formation of hydroxymethyliridium(III) compounds and the synthesis of highly conjugated polycationic polythiophenes. These studies contribute to the development of new materials and catalysts with potential applications in electronics, catalysis, and drug development (Thorn & Calabrese, 1984); (Zotti et al., 2001).
Analytical Chemistry and Pharmacology
In analytical chemistry and pharmacology, the compound's derivatives are used in the development of sensitive and specific methods for the quantitative determination of various substances in biological matrices, supporting pre-clinical and clinical studies. This application underscores the compound's utility in enhancing analytical methodologies for drug development and pharmacokinetic studies (Yang et al., 2004).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes correspond to various precautions to take when handling the compound .
特性
IUPAC Name |
2-(4-hydroxypiperidin-4-yl)acetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c8-4-1-7(10)2-5-9-6-3-7;/h9-10H,1-3,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFGTWXHXGSLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC#N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate](/img/structure/B2716854.png)



![N-((2-morpholinopyrimidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716860.png)


![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2716865.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2716866.png)
